Compound Description: This compound serves as a reactant in the synthesis of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. []
Relevance: This compound shares the core 1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The presence of substituents on the triazole ring, specifically the thioether linkage at the 5-position, highlights their structural similarity. []
Compound Description: This compound is synthesized through the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one and 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol. Its structure has been confirmed via X-ray crystallography and spectral analysis. []
Relevance: This compound incorporates two triazole rings in its structure, one of which is a 1,2,4-triazole-3-thiol similar to the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The shared presence of a thioether linkage at the 3-position of the 1,2,4-triazole ring emphasizes their structural relationship. []
Compound Description: The crystal structure of this compound has been determined using X-ray diffraction, providing insights into its solid-state conformation. []
Relevance: This compound, like the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, belongs to the class of 4-methyl-5-sulfanyl-4H-1,2,4-triazoles. The presence of an adamantyl group at the 3-position instead of the isobutoxyphenyl group in the target compound, and a (4-nitrophenyl)methyl group at the sulfanyl moiety instead of the (2-methylbenzyl)thio group in the target compound, highlights the structural similarities and variations within this class of compounds. []
Compound Description: This compound has been studied alongside 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol for its potential use in a combined drug formulation for treating fungal skin diseases in animals. Studies focused on its antimicrobial and antifungal effects, pharmacokinetic properties, and bioavailability. []
Relevance: This compound shares the core 4-methyl-4H-1,2,4-triazole structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. Both compounds feature alkylthio substituents at the 5-position of the triazole ring, emphasizing their structural similarity and potential for similar biological activity. []
Compound Description: This compound has been studied in conjunction with 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine for its potential as a component in a novel drug for treating fungal skin diseases. Its antimicrobial and antifungal effects, along with its pharmacokinetic properties, are of particular interest. []
Relevance: This compound, similar to the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, belongs to the class of 1,2,4-triazole-3-thiol derivatives. Both compounds feature aromatic substituents at the 5-position of the triazole ring, showcasing the structural diversity within this class of compounds. []
Compound Description: This compound exhibited optical activity in physical-chemical analysis, showcasing a specific rotation of +43° [deg∙g/cm3∙dm]. [, ]
Relevance: This compound, like the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, contains a 4-methyl-4H-1,2,4-triazole-3-thiol moiety. Both also possess a thioether linkage at the 5-position of the triazole ring. Additionally, both incorporate a phenyl ring in their structure. These shared structural features suggest potential similarities in their chemical properties and potential biological activities. [, ]
Compound Description: This compound demonstrated levorotatory properties in physical-chemical analysis with a specific rotation of [α]D20 = -43° [deg∙g/cm3∙dm]. This suggests a predominance of the S-enantiomer in the racemic mixture, making it a potential candidate for preclinical research. [, ]
Relevance: This compound shares a structural resemblance with the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, as both possess the 4-methyl-4H-1,2,4-triazole-3-thiol moiety. Both compounds also feature a thioether linkage at the 3-position of the triazole ring, further strengthening their structural connection. This structural similarity might lead to comparable chemical behavior and potential biological activities. [, ]
Compound Description: The crystal structure of this compound has been elucidated using X-ray diffraction analysis. []
Relevance: This compound shares the core 4H-1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The presence of an acetate group linked via a thioether bond at the 3-position of the triazole ring in both compounds further emphasizes their structural similarity. []
Compound Description: These compounds, encompassing a series with varying substituents at the 4-position of the triazole ring, were investigated for their actoprotective activity in a study utilizing a rat model. []
Relevance: These compounds share the 4H-1,2,4-triazole-3-thiol scaffold with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The presence of a thioacetate group at the 3-position of the triazole ring in both the target compound and this series further solidifies their structural relationship and suggests potential similarities in their pharmacological profiles. []
4-Methyl-4H-1,2,4-triazole-3-thiol
Compound Description: This compound served as a precursor in the synthesis of a series of mononuclear and dinuclear palladium(II) complexes. Its structural and electronic properties were characterized using DFT calculations. []
Relevance: This compound constitutes the core structure of the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The presence of the 4-methyl-4H-1,2,4-triazole-3-thiol moiety in both compounds underscores their direct structural connection. []
4-Amino-3-methyl-5-(p-tolyl)-4H-1,2,4-triazole
Compound Description: This compound's crystal structure was analyzed, revealing the influence of N-H…N and C-H…π interactions on its molecular packing. []
Relevance: This compound shares the 4-amino-3-methyl-4H-1,2,4-triazole core with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, highlighting the significance of this structural motif. []
4-Amino-3-methyl-5-phenyl-4H-1,2,4-triazole
Compound Description: This compound's crystal structure was investigated to understand the role of intermolecular interactions, particularly N-H…N hydrogen bonds and C-H…π interactions. []
Relevance: This compound, along with the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, belongs to the 4-amino-3-methyl-5-aryl-4H-1,2,4-triazole family. Their shared structural core emphasizes the relevance of this framework in various research contexts. []
Compound Description: This series of compounds, featuring various alkyl substituents at the 4-position of the triazole ring, has been synthesized and evaluated for its anti-hypoxic activity. []
Relevance: These compounds share the core structure of 4H-1,2,4-triazole-3-thiol with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. They both possess a thioether linkage at the 5-position of the triazole ring. []
Compound Description: This compound exhibited potent anti-hypoxic activity, surpassing the efficacy of the reference drug Mexidol in prolonging the lifespan of rats. []
Relevance: This compound belongs to the same chemical class as the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, both being S-substituted bis-1,2,4-triazoles. The structural similarity arises from the presence of two 1,2,4-triazole rings connected via a thioether linkage. []
Compound Description: A 1% aqueous solution of this compound has been studied to determine its isotonicity for potential parenteral administration. []
Relevance: This compound shares the core 1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. Both possess a thioacetic acid derivative at the 3-position of the triazole ring. []
Compound Description: The metabolism of this compound was investigated using chromatography and mass spectrometry. The study revealed that methylation by N-methyltransferase is a key metabolic pathway, leading to the formation of 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation as a major metabolite. []
Relevance: This compound shares the core 4H-1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. Both compounds have a thioacetic acid derivative at the 3-position of the triazole ring, further highlighting their structural similarity. []
Compound Description: The crystal structure of this compound has been studied, revealing the presence of O—H⋯N and O—H⋯O intermolecular hydrogen-bond interactions that contribute to its stability. []
Relevance: This compound shares the core 4H-1,2,4-triazole structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The presence of a 3-methyl and a 4-aryl substituent in both molecules emphasizes their structural similarity. []
Compound Description: This compound displayed promising anticancer activity against the hepatocellular carcinoma cell line (HepG2), exhibiting potent cytotoxicity and inhibiting DNA synthesis. []
Relevance: This compound shares the core 4H-1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. Both compounds contain a thioether linkage at the 3-position of the triazole ring, further signifying their structural similarity. []
Compound Description: This series of compounds, featuring various aromatic and heterocyclic substituents at the ylidene moiety, was synthesized and evaluated for their antimicrobial and antifungal activities. []
Relevance: These compounds are structurally related to the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, as they share the core structure of a 4-methyl-4H-1,2,4-triazole-3-thiol with a thioacetic acid derivative at the 3-position. The variation in substituents at the 5-position of the triazole ring in both the target compound and this series reflects the diversity within this class of compounds. []
Compound Description: This specific compound exhibited superior antimicrobial activity compared to the reference drug trimethoprim against E. coli and S. aureus. []
Relevance: This compound falls under the same category as the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, as both are derivatives of 2-[(5-(substituted)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide. Their structural similarity stems from the presence of a 4-methyl-4H-1,2,4-triazole-3-thiol moiety with a thioacetic acid hydrazide group at the 3-position. []
Compound Description: This series of compounds, with variations in the aryl substituents, was synthesized and evaluated for their in vivo antibacterial and in vitro antifungal activities. []
Relevance: This series of compounds shares the core structure of 4H-1,2,4-triazole-3-thiol with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The structural variations at the 4- and 5-positions of the triazole ring in both compound classes highlight the diversity achievable within this scaffold. []
Compound Description: This compound is a key intermediate in synthesizing various 1,2,4-triazole derivatives that were tested for anti-lipase and anti-urease activities. []
Relevance: This compound shares the 4H-1,2,4-triazole core with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. Both have an aryl substituent at the 3-position and variations at the 5-position, signifying their structural similarity. []
Compound Description: This compound acts as a key intermediate in synthesizing a series of Schiff bases and Mannich bases that were subsequently tested for their anti-lipase and anti-urease activities. []
Relevance: This compound is structurally similar to the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, as both contain the 4H-1,2,4-triazole-3-thiol motif. The variations in substituents at the 4- and 5-positions of the triazole ring highlight the diverse structural modifications possible within this chemical class. []
Compound Description: This compound exhibited notable cytotoxic activity in 3D cell cultures against melanoma, breast, and pancreatic cancer cell lines. []
Relevance: This compound and the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, belong to the 4H-1,2,4-triazole-3-thiol class. The presence of a thioacetohydrazide group at the 3-position of the triazole ring in both compounds underlines their structural similarity and potential for similar biological activity. []
Compound Description: This compound showed significant cytotoxic effects in 3D cell cultures against melanoma, breast, and pancreatic cancer cell lines. []
Relevance: This compound, like the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, possesses the 4H-1,2,4-triazole-3-thiol scaffold. The presence of a thioacetohydrazide group at the 3-position in both compounds reinforces their structural relationship and implies potential similarities in their pharmacological properties. []
Compound Description: This compound demonstrated notable cytotoxic activity in 3D cell cultures against melanoma, breast, and pancreatic cancer cell lines. []
Relevance: This compound shares a structural resemblance with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, as both possess the 4H-1,2,4-triazole-3-thiol core structure. The presence of a thioacetohydrazide moiety at the 3-position of the triazole ring in both compounds further strengthens their structural relationship, suggesting potential similarities in their biological profiles. []
Compound Description: This compound exhibited inhibitory activity against cancer cell migration across various cell lines and demonstrated selectivity towards cancer cells over normal cells. These findings suggest its potential as an antimetastatic agent. []
Relevance: This compound shares the core 4H-1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. The presence of a thioacetohydrazide group at the 3-position of the triazole ring in both compounds emphasizes their structural connection. []
Compound Description: This compound exhibited neuroprotective effects in a study focusing on Parkinson’s disease. It demonstrated the ability to mitigate bradykinesia and influence the levels of Parkinson's disease markers in a neurotoxin-induced rat model. []
Relevance: This compound, like the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, belongs to the 4H-1,2,4-triazole-3-thiol family. Both compounds contain a thioacetic acid derivative at the 3-position of the triazole ring, underscoring their structural similarity. []
Compound Description: This compound served as a pivotal intermediate in synthesizing a series of azinane triazole-based derivatives that were subsequently evaluated for their enzyme inhibitory properties against acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). []
Relevance: This compound shares the core 4-methyl-4H-1,2,4-triazole-3-thiol structure with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole. []
Compound Description: This series of compounds, featuring diverse N-alkyl/phenyl/aryl substituents, was synthesized and evaluated for its inhibitory potential against enzymes such as acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and butyrylcholinesterase (BChE). []
Relevance: This series of compounds, similar to the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, contains the 4-methyl-4H-1,2,4-triazole-3-thiol moiety. The presence of a thioether linkage at the 3-position of the triazole ring in both the target compound and this series further highlights their structural relationship. The diversity in substituents at the thioether moiety in this series reflects the potential for modifying the pharmacological properties of these compounds. []
Compound Description: This compound, incorporating a 1,3,4-oxadiazole ring linked to a quinazolinone scaffold, displayed promising antiproliferative activity against A549 lung cancer cells, surpassing the potency of the standard drug 5-FU. []
Relevance: While this compound differs from the target compound 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole in its core structure, it highlights the exploration of heterocyclic compounds, particularly those containing sulfur linkages, for their potential anticancer properties. This suggests that variations in the heterocyclic core and substituents can lead to diverse biological activities. []
Compound Description: This compound, a quinazolinone derivative incorporating a 1,2,4-triazole ring with a thioether linkage, exhibited potent antiproliferative activity against A549 lung cancer and Hela cells, demonstrating its potential as an anticancer agent. []
Relevance: This compound shares the 4H-1,2,4-triazole-3-thiol core with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, highlighting the significance of this motif in medicinal chemistry. The variations in substituents and their positions in both compounds suggest that modifications to this core structure can lead to diverse biological activities. []
Compound Description: This compound, a quinazolinone derivative containing a 1,2,4-triazole ring with a thioether linkage, exhibited promising antiproliferative activity against A549 lung cancer cells. []
Relevance: This compound shares the 4H-1,2,4-triazole-3-thiol core with the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, emphasizing the importance of this scaffold in drug discovery. The variations in the substituents at the 4- and 5-positions of the triazole ring in both compounds suggest that modifications to this core structure can lead to a wide range of biological activities. []
Compound Description: This compound, a quinazolinone derivative incorporating a 1,2,4-triazole ring linked through a thioether bond, showed potent antiproliferative activity against Hela cancer cells. []
Relevance: This compound and the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, both belong to the 4H-1,2,4-triazole-3-thiol class of compounds. They share a common structural motif, the 1,2,4-triazole ring with a thioether substituent. []
Compound Description: This quinazolinone derivative, featuring a 1,2,4-triazole ring connected through a thioether bond, displayed potent inhibitory activity against the growth of MCF-7 breast cancer cells, indicating its potential as an anticancer agent. []
Relevance: This compound and the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, belong to the class of 4H-1,2,4-triazole-3-thiols, further emphasizing the relevance of this structural motif in medicinal chemistry. The presence of an arylthio group at the 5-position of the triazole ring in both compounds, albeit with different substitution patterns, further highlights their structural similarity. []
Compound Description: This compound was synthesized as part of a series exploring 1,2,4-triazole derivatives as potential α-glucosidase inhibitors. While it exhibited a lower inhibitory effect compared to acarbose, the positive control, its synthesis method demonstrated high yields, reaching up to 91%. []
Relevance: This compound and the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, both belong to the class of 4-alkyl-4H-1,2,4-triazole-3-thiols, highlighting the structural similarities within this group. Both compounds contain a thioacetamide moiety at the 3-position of the triazole ring, further strengthening their structural connection. []
Compound Description: This compound, designed as a potential α-glucosidase inhibitor, exhibited promising activity with an IC50 of 158.4 ± 3.4 μM, surpassing the positive control acarbose (IC50 = 351.3 ± 1.8 μM). Molecular docking studies revealed its strong binding affinity to the α-glucosidase enzyme, primarily through a hydrogen bond with residue Asp1526 and additional hydrophobic interactions. []
Relevance: This compound is structurally similar to the target compound, 3-(4-isobutoxyphenyl)-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole, as both belong to the class of 4-ethyl-4H-1,2,4-triazole-3-thiols and share a thioacetamide group at the 3-position of the triazole ring. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.